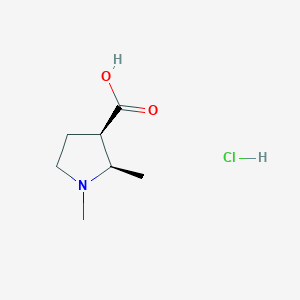

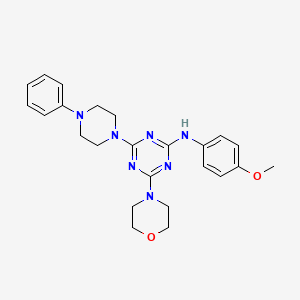

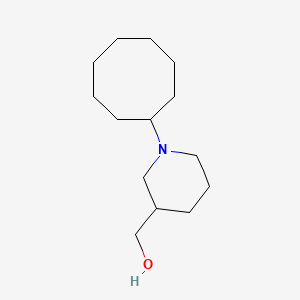

![molecular formula C27H31ClN4O3S B2482599 N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-30-2](/img/structure/B2482599.png)

N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds with intricate structures like N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide involves multi-step reactions, including the formation of quinazolinone rings and the introduction of sulfanyl and amide groups. The synthesis process often employs reactions such as cyclocondensation, amidation, and sulfanylation, utilizing various reagents to achieve the desired structure (Shikhaliev et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the spatial arrangement of its functional groups and the overall molecular geometry. Crystallography studies provide detailed insights into the molecular conformation, bond lengths, angles, and interactions such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and reactivity (Akkurt et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and the types of reactions these compounds can undergo are influenced by their functional groups. For example, the presence of the amide and sulfanyl groups can facilitate nucleophilic substitution reactions, while the quinazolinone core may participate in electrophilic and cycloaddition reactions, contributing to the compound's versatility in synthetic applications (Schwan & Warkentin, 1988).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form are critical for the practical handling and application of chemical compounds. These properties are determined by the molecular structure and intermolecular forces within the compound. Analysis of crystal structure and solubility studies can provide valuable information for the development and application of these compounds in various fields (Hirano et al., 2004).

科学的研究の応用

Synthesis and Antimicrobial Activities

- N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide and related quinazolines have been explored for their potential as antimicrobial agents. Studies show that such compounds have been synthesized and tested against a range of bacterial and fungal strains, demonstrating promising antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antituberculosis and Cytotoxicity Studies

- Compounds similar in structure to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds displayed significant activity against tuberculosis, with minimal cytotoxic effects in mouse fibroblasts (Chitra et al., 2011).

Anticonvulsant Activity and Pharmacokinetic Performance

- Quinazolinone derivatives, closely related to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide, have been investigated for their anticonvulsant activity. These studies include computational design, synthesis, evaluation in various seizure models, and assessment of safety profiles. The pharmacokinetic performance of these compounds has also been studied, indicating potential as new antiepileptic drugs (Yadav & Tripathi, 2019).

Antitumor Activity and Molecular Docking Study

- Synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide, have shown significant in vitro antitumor activity. Molecular docking studies of these compounds indicate potential mechanisms of action, offering insights for the development of new cancer therapies (Al-Suwaidan et al., 2016).

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN4O3S/c28-20-9-6-8-19(16-20)17-29-24(33)14-7-15-32-26(35)22-12-4-5-13-23(22)31-27(32)36-18-25(34)30-21-10-2-1-3-11-21/h4-6,8-9,12-13,16,21H,1-3,7,10-11,14-15,17-18H2,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXGVKVZGHQDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

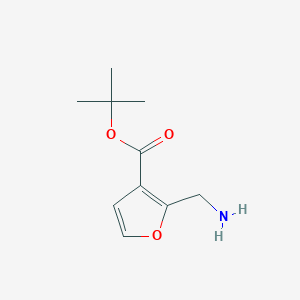

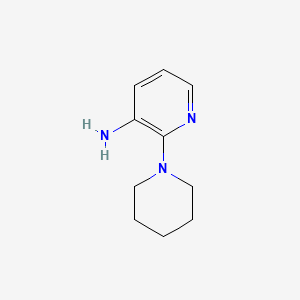

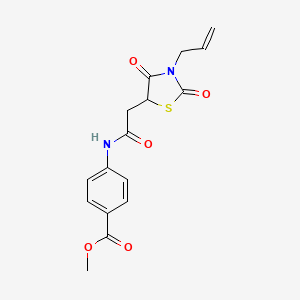

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

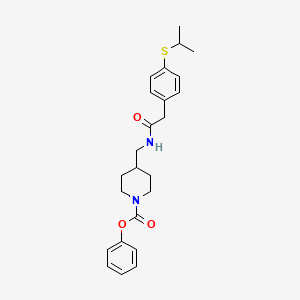

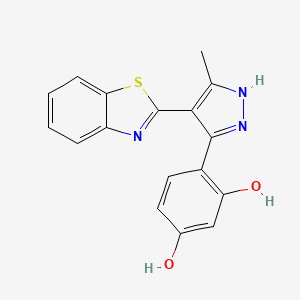

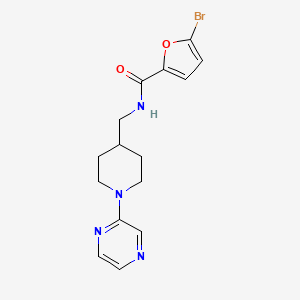

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)

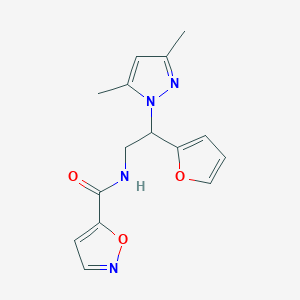

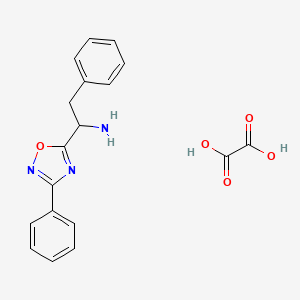

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)